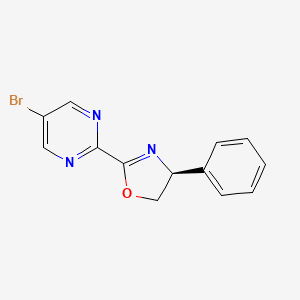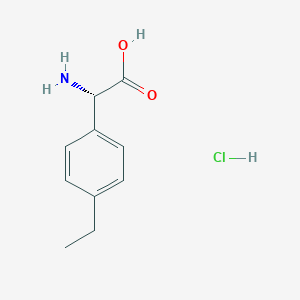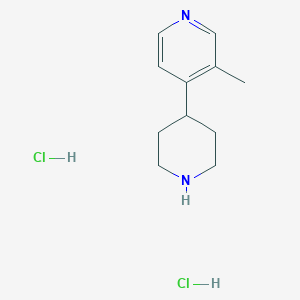
Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position, a hydroxyethyl group at the 1-position, and an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-nitropyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acetic acid. Finally, the amino group is converted to a hydroxyethyl group through a reaction with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ethyl 4-carboxy-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.
Substitution: Ethyl 4-substituted-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(2-ethoxyethyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(2-propoxyethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-chloro-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the hydroxyethyl group, which imparts specific chemical reactivity and biological activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s solubility and interaction with biological molecules. This makes it a valuable intermediate in the synthesis of more complex and biologically active pyrazole derivatives.
Properties
Molecular Formula |
C8H11ClN2O3 |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(2-hydroxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11ClN2O3/c1-2-14-8(13)7-6(9)5-11(10-7)3-4-12/h5,12H,2-4H2,1H3 |
InChI Key |
KDKDGZPMDOZRBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)





![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)







